molecular formula C13H20N4O3 B8424756 Tert-butyl 4-(5-hydroxypyrimidin-4-yl)piperazine-1-carboxylate

Tert-butyl 4-(5-hydroxypyrimidin-4-yl)piperazine-1-carboxylate

Cat. No. B8424756
M. Wt: 280.32 g/mol
InChI Key: LNRQBICPVRRISB-UHFFFAOYSA-N
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Patent
US08680114B2

Procedure details

To a stirred solution of 4-(5-benzyloxypyrimidin-4-yl)-piperazine-1-carboxylic acid tert-butyl ester (0.540 g, 1.46 mmol) in MeOH (20 mL) under N2 was cautiously added 10% Pd on carbon (40 mg). The reaction vessel was evacuated under vacuum and then put under an atmosphere of hydrogen using a balloon. The mixture was stirred for 2 hours at room temperature. At this time the hydrogen gas was evacuated and the catalyst was removed by filtration. The filtrate was concentrated. The residue was purified by flash chromatography (1:1 hexanes/EtOAc) to give 4-(5-Hydroxypyrimidin-4-yl)-piperazine-1-carboxylic acid tert-butyl ester (0.390 g, 95%) as a white solid. 1H NMR (CDCl3, 400 MHz) δ 8.18 (s, 1H), 7.75 (s, 1H), 3.93 (m, 4H), 3.54 (m, 4H), 1.41 (s, 9H). LCMS (APCI+) m/z 281 [M+H]+; Rt=2.01 minutes.
Quantity
0.54 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
40 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][N:11]([C:14]2[C:19]([O:20]CC3C=CC=CC=3)=[CH:18][N:17]=[CH:16][N:15]=2)[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2]>CO.[Pd]>[C:1]([O:5][C:6]([N:8]1[CH2:9][CH2:10][N:11]([C:14]2[C:19]([OH:20])=[CH:18][N:17]=[CH:16][N:15]=2)[CH2:12][CH2:13]1)=[O:7])([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
0.54 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)C1=NC=NC=C1OCC1=CC=CC=C1
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
40 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction vessel was evacuated under vacuum
CUSTOM
Type
CUSTOM
Details
At this time the hydrogen gas was evacuated
CUSTOM
Type
CUSTOM
Details
the catalyst was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (1:1 hexanes/EtOAc)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)C1=NC=NC=C1O
Measurements
Type Value Analysis
AMOUNT: MASS 0.39 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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